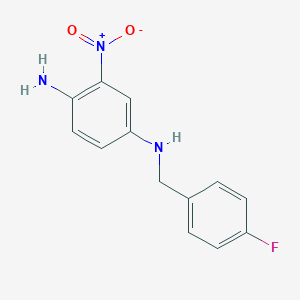

N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine

Description

The exact mass of the compound N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-N-[(4-fluorophenyl)methyl]-2-nitrobenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3O2/c14-10-3-1-9(2-4-10)8-16-11-5-6-12(15)13(7-11)17(18)19/h1-7,16H,8,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDZJOIEYRRRGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC2=CC(=C(C=C2)N)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80602349 | |

| Record name | N~4~-[(4-Fluorophenyl)methyl]-2-nitrobenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150812-21-8 | |

| Record name | N~4~-[(4-Fluorophenyl)methyl]-2-nitrobenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N1-(4-Fluorobenzyl)-3-nitro-1,4-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine

Introduction

N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine, a substituted nitroaniline, is a compound of significant interest in medicinal chemistry and drug development. Its structural motif is a key component in a variety of biologically active molecules. Notably, it serves as a crucial intermediate in the synthesis of the anticonvulsant drug Retigabine, which functions by modulating neuronal potassium channels.[1][2] The presence of the nitro group, the fluorobenzyl moiety, and the diamine system imparts unique chemical properties that make it a versatile building block for the synthesis of novel therapeutic agents.

This technical guide provides a comprehensive overview of the synthesis of N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine, designed for researchers, scientists, and professionals in the field of drug development. The document delves into the synthetic strategy, a detailed experimental protocol, the underlying reaction mechanism, and methods for purification and characterization.

Synthetic Strategy and Core Principles

The most direct and efficient route for the synthesis of N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine is through a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is fundamental in aromatic chemistry and is particularly effective when the aromatic ring is rendered electron-deficient by the presence of strong electron-withdrawing groups.

In this specific synthesis, the key transformation involves the reaction of a halo-nitroaniline with 4-fluorobenzylamine. The chosen starting material is 4-chloro-2-nitroaniline . The rationale for this selection is based on the following principles:

-

Activation by the Nitro Group: The nitro (-NO₂) group is a powerful electron-withdrawing group. Its presence ortho to the chlorine atom significantly activates the aromatic ring towards nucleophilic attack. This activation is a direct consequence of the nitro group's ability to stabilize the negative charge of the intermediate Meisenheimer complex through resonance.

-

The Halogen as a Leaving Group: Chlorine is a good leaving group in SNAr reactions. While fluorine can sometimes lead to faster reactions, chlorine is a cost-effective and readily available starting material.

-

Nucleophilicity of the Amine: 4-Fluorobenzylamine acts as the nucleophile, with the lone pair of electrons on the nitrogen atom attacking the electron-deficient carbon atom bonded to the chlorine.

The overall synthetic workflow can be visualized as follows:

Caption: General Synthesis Workflow

Detailed Experimental Protocol

This protocol outlines a representative procedure for the synthesis of N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine. Note: This procedure is a composite based on established principles of SNAr reactions and should be optimized for specific laboratory conditions.

Reagents and Materials

| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Key Hazards |

| 4-Chloro-2-nitroaniline | 89-63-4 | C₆H₅ClN₂O₂ | 172.57 | Toxic, Irritant[3][4] |

| 4-Fluorobenzylamine | 140-75-0 | C₇H₈FN | 125.15 | Corrosive, Flammable |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | Irritant |

| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Reproductive Toxin, Irritant |

| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | Flammable, Irritant |

| Hexane | 110-54-3 | C₆H₁₄ | 86.18 | Flammable, Neurotoxin |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Hygroscopic |

Step-by-Step Procedure

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-2-nitroaniline (1.73 g, 10 mmol).

-

Addition of Base and Solvent: Add anhydrous potassium carbonate (2.76 g, 20 mmol) to the flask. Subsequently, add 50 mL of anhydrous N,N-dimethylformamide (DMF).

-

Addition of Nucleophile: Stir the mixture at room temperature for 15 minutes to ensure a good suspension. Slowly add 4-fluorobenzylamine (1.25 g, 10 mmol) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 2:1 v/v) as the eluent.

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of ice-cold water with stirring. A precipitate should form.

-

Isolation of Crude Product: Collect the precipitate by vacuum filtration. Wash the solid with copious amounts of water to remove any remaining DMF and inorganic salts. Allow the crude product to air-dry.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. Alternatively, for higher purity, the product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Drying: Dry the purified product under vacuum to yield N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine as a solid.

Mechanism of Reaction

The synthesis proceeds via the SNAr addition-elimination mechanism. This two-step process is initiated by the nucleophilic attack of the amine on the aromatic ring, followed by the elimination of the leaving group.

Caption: SNAr Addition-Elimination Mechanism

-

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of 4-fluorobenzylamine attacks the carbon atom of the 4-chloro-2-nitroaniline that bears the chlorine atom. This is the rate-determining step of the reaction. This attack disrupts the aromaticity of the ring and forms a negatively charged intermediate known as a Meisenheimer complex.

-

Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized throughout the ring and, crucially, onto the oxygen atoms of the ortho-nitro group. This resonance stabilization is what makes the reaction feasible.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, which is a good leaving group. This step is typically fast.

-

Role of the Base: The base (potassium carbonate) plays a crucial role in neutralizing the hydrogen chloride (HCl) that is formed as a byproduct of the reaction, driving the equilibrium towards the product side.

Purification and Characterization

Purification

The choice of purification method depends on the purity of the crude product and the desired final purity.

-

Recrystallization: This is a common and effective method for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and then the solution is allowed to cool slowly. The desired compound will crystallize out, leaving impurities in the solution. A suitable solvent system for N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine could be an alcohol-water mixture (e.g., ethanol/water) or a mixture of a polar and a non-polar organic solvent (e.g., ethyl acetate/hexane).

-

Column Chromatography: For higher purity or for separating the product from closely related impurities, column chromatography is the method of choice. Silica gel is a common stationary phase, and a mixture of non-polar (e.g., hexane) and polar (e.g., ethyl acetate) solvents is used as the mobile phase. The polarity of the eluent is gradually increased to elute the compounds based on their polarity.

Characterization

The identity and purity of the synthesized N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine can be confirmed using various analytical techniques.

| Property | Value |

| Molecular Formula | C₁₃H₁₂FN₃O₂ |

| Molar Mass | 261.26 g/mol |

| Appearance | Red to brown solid[5] |

| Melting Point | 110.0 to 114.0 °C[5] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate |

Spectroscopic Data (Predicted/Representative)

-

1H NMR (Proton Nuclear Magnetic Resonance): The 1H NMR spectrum would be expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, and the amine protons. The aromatic region would be complex due to the substitution pattern. The benzylic protons (-CH₂-) would likely appear as a doublet due to coupling with the adjacent NH proton. The amine protons (-NH₂ and -NH-) would appear as broad singlets.

-

13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 13C NMR spectrum would show distinct signals for all 13 carbon atoms in the molecule. The carbon atoms in the fluorinated ring would exhibit C-F coupling. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing nitro group and the electron-donating amino groups.

Safety and Handling

It is imperative to handle all chemicals involved in this synthesis with appropriate safety precautions in a well-ventilated fume hood.

-

4-Chloro-2-nitroaniline: This compound is toxic and an irritant.[3][4] Avoid inhalation of dust and contact with skin and eyes.

-

4-Fluorobenzylamine: This is a corrosive and flammable liquid. It can cause severe skin burns and eye damage.

-

N,N-Dimethylformamide (DMF): DMF is a reproductive toxin and an irritant. It can be absorbed through the skin.

-

General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention. Consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

The synthesis of N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine via nucleophilic aromatic substitution is a robust and well-understood process. The key to a successful synthesis lies in the careful control of reaction conditions, including temperature, reaction time, and the choice of base and solvent. Proper purification and characterization are essential to ensure the desired product is obtained with high purity. This guide provides a solid foundation for researchers to undertake the synthesis of this important pharmaceutical intermediate, enabling further exploration of its potential in drug discovery and development.

References

- Google Patents. (n.d.). CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene.

- Maini, J. S., et al. (2007). Retigabine: chemical synthesis to clinical application. Current opinion in drug discovery & development, 10(6), 654–664.

-

ChemBK. (2024). N1-(4-fluorobenzyl)-2-nitrobenzene-1,4-diamine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2-nitroaniline. Retrieved from [Link]

-

ResearchGate. (2004). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. Retrieved from [Link]

-

ACS Publications. (2021). Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1,2-diamino-4-nitrobenzene. Retrieved from [Link]

- Google Patents. (n.d.). US3632582A - Process for preparing nitro-p-phenylene-diamines.

- Google Patents. (n.d.). US5414128A - Process for the preparation of N-substituted nitro-p-phenylenediamines.

-

NIH. (n.d.). Three-Step Synthesis of the Antiepileptic Drug Candidate Pynegabine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2-nitroaniline. Retrieved from [Link]

Sources

- 1. digibuo.uniovi.es [digibuo.uniovi.es]

- 2. Retigabine: chemical synthesis to clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Chloro-2-nitroaniline | C6H5ClN2O2 | CID 6979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-CHLORO-2-NITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. echemi.com [echemi.com]

An In-depth Technical Guide to the Physicochemical Properties of N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine

Abstract

N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine is a substituted nitro-diamine compound with significant potential in medicinal chemistry and materials science. Identified by CAS number 150812-21-8, its unique molecular architecture, featuring a fluorobenzyl moiety, a nitro group, and two amine functionalities, imparts a specific profile of physicochemical properties that are critical for its application.[1] This guide provides a comprehensive overview of these properties, offering both predicted values derived from computational models and detailed, field-proven experimental protocols for their empirical determination. The methodologies described herein are grounded in authoritative standards, including OECD guidelines, and are designed to ensure scientific rigor and reproducibility. This document serves as a foundational resource for researchers aiming to characterize this molecule for applications ranging from a synthetic building block to a candidate for targeted therapies in oncology and infectious diseases.[1]

Chemical Identity and Structure

A precise understanding of a compound's identity is the cornerstone of any scientific investigation. N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine is an organic molecule whose structure dictates its chemical behavior and potential interactions.

-

IUPAC Name: N4-(4-fluorobenzyl)-2-nitrobenzene-1,4-diamine[2]

-

Molecular Formula: C₁₃H₁₂FN₃O₂[1]

-

Molecular Weight: 261.26 g/mol [1]

-

Canonical SMILES: C1=CC(=CC=C1CNC2=CC(=C(C=C2)N)[O-])F

-

InChI Key: XTDZJOIEYRRRGJ-UHFFFAOYSA-N[2]

-

Physical Form: Brown to red solid powder[1]

Chemical Structure:

Predicted Physicochemical Properties

In early-stage research and for compounds where extensive experimental data is not yet available, in silico prediction provides invaluable guidance for experimental design.[3][4][5][6] The following table summarizes key physicochemical properties of N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine predicted using established computational algorithms.

| Property | Predicted Value | Method/Tool | Significance in Drug Discovery |

| LogP (Octanol/Water Partition Coefficient) | 2.8 | XlogP3 | Indicates lipophilicity; influences membrane permeability and absorption.[7] |

| Aqueous Solubility (LogS) | -3.45 | ALOGPS | Measures how much compound dissolves in water; critical for bioavailability. |

| pKa (Acid Dissociation Constant) | Basic pKa: 3.8Acidic pKa: 12.5 | MolGpKa, Chemicalize | Determines the ionization state at physiological pH (7.4), affecting solubility, permeability, and target binding. |

| Melting Point | 165 °C | AAT Bioquest MP Predictor | A fundamental physical property influencing solubility and stability.[4][6] |

| Polar Surface Area (PSA) | 91.9 Ų | Molinspiration | Influences membrane transport and blood-brain barrier penetration. |

Note: Predicted values are estimates and should be confirmed by empirical measurement. The protocols for these measurements are detailed in the following sections.

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step protocols for the experimental determination of the core physicochemical properties. These methods are selected for their robustness, reproducibility, and relevance in a drug development setting.

Determination of LogP (Octanol/Water Partition Coefficient)

Principle: The Shake Flask method, as described in OECD Guideline 107, is the gold standard for determining the partition coefficient.[3][6][8] It directly measures the equilibrium distribution of the compound between n-octanol and water, providing a definitive LogP value for neutral species.

Methodology: OECD 107 Shake Flask Method

-

Preparation of Phases:

-

Prepare n-octanol saturated with water and water saturated with n-octanol by mixing equal volumes of high-purity n-octanol and water in a separatory funnel.

-

Shake vigorously for 24 hours at the test temperature (e.g., 25 °C) and allow the phases to separate for at least 24 hours.

-

-

Sample Preparation:

-

Prepare a stock solution of N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine in n-octanol (pre-saturated with water). The concentration should not exceed 0.01 mol/L.[8]

-

-

Partitioning:

-

In a suitable vessel (e.g., a glass centrifuge tube with a PTFE-lined cap), combine the n-octanol stock solution with pre-saturated water. Vary the volume ratios (e.g., 1:1, 2:1, 1:2 n-octanol:water) to ensure the final LogP value is independent of the ratio.

-

Place the vessels in a mechanical shaker or on a rotator in a temperature-controlled environment (25 ± 1 °C).

-

Shake until equilibrium is reached. A minimum of 24 hours is recommended, but the duration should be sufficient to ensure no further change in concentration in either phase.

-

-

Phase Separation:

-

Centrifuge the vessels at high speed to achieve a clean separation of the two phases, breaking any emulsions.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

-

Determine the concentration of the compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A C18 column with a mobile phase of acetonitrile and water is typically suitable.

-

-

Calculation:

-

The partition coefficient (P) is the ratio of the concentration in the n-octanol phase (C_oct) to the concentration in the aqueous phase (C_wat).

-

P = C_oct / C_wat

-

LogP = log₁₀(P)

-

Calculate the LogP for each volume ratio; the final value should be the average of consistent results.

-

Diagram: LogP Determination Workflow

Caption: Workflow for LogP determination via the Shake Flask method.

Determination of pKa (Acid Dissociation Constant)

Principle: Potentiometric titration is a highly accurate method for determining pKa values.[5][9] It involves monitoring the pH of a solution containing the compound as a titrant (a strong acid or base) is added incrementally. The pKa is identified at the half-equivalence point on the resulting titration curve.

Methodology: Potentiometric Titration

-

Instrument Calibration:

-

Calibrate a high-precision pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[5]

-

-

Sample Preparation:

-

Accurately weigh and dissolve N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine in a suitable solvent. For sparingly soluble compounds, a co-solvent system (e.g., methanol/water) may be necessary. The final concentration should be approximately 1 mM.

-

Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.[5]

-

-

Titration Procedure:

-

Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).

-

Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with the measurement, especially when titrating with a base.[5][10]

-

Immerse the calibrated pH electrode and an automated burette tip into the solution.

-

For Basic pKa: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl).

-

For Acidic pKa: Titrate the solution with a standardized strong, carbonate-free base (e.g., 0.1 M NaOH).

-

Add the titrant in small, precise increments, allowing the pH to stabilize before recording the pH and the volume of titrant added.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot indicates the equivalence point.

-

The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).

-

Perform at least three replicate titrations to ensure reproducibility.[5]

-

Determination of Aqueous Solubility

Solubility is a critical parameter that can be measured under different conditions. Thermodynamic solubility represents the true equilibrium state, while kinetic solubility is often more relevant to high-throughput screening conditions.

3.3.1 Thermodynamic Solubility (Shake-Flask Method)

Principle: This method determines the equilibrium concentration of a compound in a saturated solution after prolonged incubation with an excess of solid material. It is considered the "gold standard" for solubility measurement.[11][12][13]

Methodology:

-

Sample Preparation:

-

Add an excess amount of solid N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine to vials containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). The excess solid should be clearly visible.

-

-

Equilibration:

-

Phase Separation:

-

After incubation, allow the vials to stand to let the excess solid settle.

-

Carefully remove an aliquot of the supernatant and filter it through a low-binding 0.22 µm filter (e.g., PVDF) to remove all undissolved particles. Alternatively, centrifuge at high speed and sample the supernatant.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile/water).

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve prepared with known concentrations of the compound.[15]

-

The resulting concentration is the thermodynamic solubility.

-

3.3.2 Kinetic Solubility (Nephelometry Method)

Principle: This high-throughput method measures the concentration at which a compound precipitates when added from a concentrated DMSO stock solution into an aqueous buffer.[7] Precipitation is detected by measuring light scattering (nephelometry).[2][16]

Methodology:

-

Sample Preparation:

-

Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

-

Assay Procedure:

-

In a 96- or 384-well microplate, add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the aqueous buffer.

-

Perform serial dilutions directly in the plate to create a range of concentrations.

-

Incubate the plate for a defined period (e.g., 2 hours) at room temperature with gentle shaking.[2]

-

-

Measurement:

-

Place the microplate into a nephelometer.

-

The instrument measures the intensity of light scattered by any precipitate formed in the wells.

-

-

Data Analysis:

-

Plot the light scattering signal (Nephelometric Turbidity Units, NTU) versus the compound concentration.

-

The kinetic solubility is defined as the concentration at which the light scattering signal significantly increases above the background, indicating the onset of precipitation.[16]

-

Diagram: Solubility Determination Workflows

Caption: Comparison of Thermodynamic and Kinetic Solubility workflows.

Determination of Melting Point

Principle: Differential Scanning Calorimetry (DSC) is a precise technique for determining the melting point (Tm) of a crystalline solid.[17][18] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The melting event is observed as an endothermic peak.

Methodology: Differential Scanning Calorimetry (DSC)

-

Instrument Calibration:

-

Calibrate the DSC instrument for temperature and enthalpy using a certified reference standard with a known melting point, such as indium.[17]

-

-

Sample Preparation:

-

Accurately weigh a small amount of the solid compound (typically 1-5 mg) into a DSC pan (e.g., aluminum).

-

Seal the pan hermetically.

-

-

DSC Analysis:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample under a controlled temperature program. A typical scan rate is 10 °C/min.[19]

-

The temperature range should bracket the expected melting point (e.g., from 25 °C to 250 °C).

-

-

Data Analysis:

-

The instrument software will generate a thermogram plotting heat flow versus temperature.

-

The melting of the compound will appear as an endothermic peak.

-

The melting point (Tm) is typically determined as the onset temperature or the peak temperature of the endotherm. The onset is often preferred for pure crystalline compounds.

-

Significance and Applications

N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine is more than a chemical entity; it is a versatile intermediate with demonstrated utility. Its structural features make it a valuable building block in organic synthesis.[1] Specifically, it has been identified as a key intermediate in the synthesis of pharmaceuticals, including anticonvulsant drugs.[20] Furthermore, research has shown that the compound itself and its derivatives possess notable biological activities, including antibacterial and anticancer properties, highlighting its potential as a lead structure for therapeutic development.[1] The nitro group can be reduced to form reactive species, while the fluorobenzyl group can modulate membrane permeability and target interaction, a combination of features that makes it a compelling subject for further investigation in medicinal chemistry.[1][20]

Conclusion

This technical guide has detailed the essential physicochemical properties of N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine. By combining computationally predicted data with robust, standards-compliant experimental protocols, we provide a comprehensive framework for the characterization of this compound. A thorough understanding of its solubility, lipophilicity, ionization state, and thermal properties is fundamental for any researcher aiming to unlock its full potential in drug discovery, materials science, or synthetic chemistry. The methodologies presented herein are designed to generate the reliable, high-quality data necessary to advance these research and development efforts.

References

-

Rapid Prediction of the Physicochemical Properties of Molecules. CD ComputaBio. Available at: [Link]

-

pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. PubMed Central. Available at: [Link]

-

Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD. Available at: [Link]

-

N1-(4-fluorobenzyl)-3-nitro-1,4-phenylenediamine. PubChemLite. Available at: [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Available at: [Link]

-

Shake-Flask Solubility Assay. Bienta. Available at: [Link]

-

Differential Scanning Calorimetry (DSC) Testing of Materials. Applus DatapointLabs. Available at: [Link]

-

A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification. PubMed. Available at: [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available at: [Link]

-

Differential Scanning Calorimetry (DSC). SGS INSTITUT FRESENIUS. Available at: [Link]

-

Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. PMC - PubMed Central. Available at: [Link]

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available at: [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

Sources

- 1. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]

- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 3. oecd.org [oecd.org]

- 4. AAT Bioquest: Online Melting Point Prediction Calculator [aatbioquest.blogspot.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. biotecnologiebt.it [biotecnologiebt.it]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. enamine.net [enamine.net]

- 15. A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 18. sgs-institut-fresenius.de [sgs-institut-fresenius.de]

- 19. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to N¹-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides an in-depth analysis of N¹-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine, a key chemical intermediate with significant applications in medicinal chemistry and materials science. We will explore its precise chemical identity, including its IUPAC nomenclature and structural features. The document details a validated, step-by-step synthesis protocol, offering insights into the chemical logic behind the procedural choices. Furthermore, this guide examines the compound's chemical reactivity, its role as a versatile building block in the development of targeted therapeutics—most notably as a precursor to anticonvulsant agents like Retigabine—and its broader potential in other scientific fields. This content is intended for researchers, chemists, and professionals in drug development seeking a comprehensive understanding of this important molecular scaffold.

Nomenclature and Structural Elucidation

A precise understanding of a molecule's structure is foundational to its study and application. This section clarifies the formal naming conventions and key structural and physical properties of the target compound.

IUPAC Name and Synonyms

The systematic naming of this compound can vary based on the prioritization of its functional groups. While commonly referred to by the name in the topic, the more formally correct IUPAC name is N⁴-(4-fluorobenzyl)-2-nitrobenzene-1,4-diamine .[1][2] This nomenclature designates the parent molecule as benzene-1,4-diamine (or p-phenylenediamine), with the primary amino group at position 1. Consequently, the nitro group is located at position 2, and the substituted amino group is at position 4.

For clarity and searchability, researchers should be aware of several synonyms used in commercial and academic literature:

Chemical Structure

The molecule consists of a p-phenylenediamine core functionalized with a nitro group ortho to one amine and a 4-fluorobenzyl group attached to the other amine.

Structure:

Caption: General two-step synthesis workflow.

Detailed Synthesis Protocol

This protocol describes a representative laboratory-scale synthesis.

Step 1: Nitration of 1,4-Diaminobenzene

-

Rationale: This step introduces the electron-withdrawing nitro group, which also serves as a key functional handle for subsequent reactions, such as reduction.

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 1,4-diaminobenzene in concentrated sulfuric acid at a temperature maintained below 10 °C with an ice bath.

-

Slowly add a nitrating mixture (e.g., a solution of nitric acid in sulfuric acid) dropwise, ensuring the temperature does not exceed 15 °C. The controlled temperature is critical to prevent over-nitration and side reactions.

-

After the addition is complete, allow the mixture to stir for 1-2 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Neutralize the solution with a base (e.g., aqueous ammonia) to yield 3-nitro-1,4-diaminobenzene.

-

Filter the resulting solid, wash with cold water, and dry under a vacuum.

-

Step 2: N-Alkylation with 4-Fluorobenzyl Chloride

-

Rationale: This is a nucleophilic substitution reaction where one of the amino groups of the nitrated intermediate attacks the electrophilic benzylic carbon of 4-fluorobenzyl chloride. A base is required to deprotonate the amine and neutralize the HCl byproduct. [1]* Procedure:

-

Dissolve the 3-nitro-1,4-diaminobenzene intermediate from Step 1 in a suitable solvent such as 2-propanol or acetonitrile. [4] 2. Add a non-nucleophilic base, such as triethylamine (Et₃N), to the solution. [4] 3. Add 4-fluorobenzyl chloride to the mixture.

-

Heat the reaction mixture to reflux and stir for several hours (typically 3-6 hours), again monitoring by TLC. [4] 5. Upon completion, cool the mixture and add water to precipitate the crude product. [4] 6. Filter the solid, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final N¹-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine.

-

Chemical Reactivity and Applications in Drug Discovery

The compound's value lies in the distinct reactivity of its functional groups, making it a versatile scaffold for building more complex molecules.

Role as a Pharmaceutical Intermediate

This molecule is a critical intermediate in the synthesis of a variety of pharmaceuticals. [1][3]Its structure is particularly relevant to the development of drugs targeting the central nervous system and infectious diseases.

-

Anticonvulsant Agents: It is a known precursor in the synthesis of anticonvulsant drugs, most notably being structurally related to Retigabine (Ezogabine). [1]Retigabine is a potassium channel opener used in the treatment of epilepsy.

-

Anticancer and Antibacterial Agents: Research has shown that derivatives synthesized from this scaffold exhibit significant antibacterial and anticancer properties, highlighting its potential in developing targeted therapies. [1]

Key Chemical Transformations

The most important reaction for this molecule in drug synthesis is the reduction of the nitro group.

-

Nitro Group Reduction: The nitro group can be selectively reduced to a primary amine using various reducing agents, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst or tin(II) chloride (SnCl₂). [1]This transformation yields a triamine derivative, which is a common precursor for constructing heterocyclic ring systems found in many active pharmaceutical ingredients (APIs).

Mechanism of Action in Neurological Targets

The structural motif of this compound is central to molecules that modulate neuronal activity. Derivatives, like Retigabine, function by positively modulating KCNQ (Kv7) potassium channels.

Caption: Simplified pathway of KCNQ channel modulation.

This modulation enhances potassium efflux from the neuron, which hyperpolarizes the cell membrane and stabilizes the resting potential. The overall effect is a reduction in neuronal excitability, which is the therapeutic basis for treating conditions like epilepsy.

Broader Applications

Beyond its primary role in medicinal chemistry, the unique electronic and structural properties of N¹-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine make it useful in other fields:

-

Materials Science: It serves as a building block for advanced polymers and coatings, where its functionalities can enhance thermal stability and durability. [3]* Dyes and Pigments: The nitro-aromatic diamine structure is a classic chromophore, making it a precursor for synthesizing specialized dyes and pigments. [3]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation). * Precautionary Statements: P264, P280, P302+P352, P305+P351+P338. * Recommendations: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Store in a cool, dry, dark place, sealed from moisture.

Conclusion

N¹-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine is a high-value chemical intermediate with a well-defined synthesis pathway and significant utility. Its primary importance is as a versatile scaffold in drug discovery, enabling the creation of complex molecules targeting a range of diseases, particularly those of the central nervous system. Its reactive functional groups—the reducible nitro group and the two distinct amines—provide chemists with multiple avenues for molecular elaboration. A thorough understanding of its properties, synthesis, and reactivity is therefore essential for professionals engaged in pharmaceutical research and development.

References

-

N1-(4-fluorobenzyl)-3-nitro-1,4-phenylenediamine. PubChemLite. [Link]

-

N1-(4-fluorobenzyl)-2-nitrobenzene-1,4-diamine. ChemBK. [Link]

-

N6-(4-Fluorobenzyl)-3-nitropyridine-2,6-diamine. National Institutes of Health (NIH). [Link]

Sources

An In-Depth Technical Guide to the Spectral Analysis of N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine

Abstract

This technical guide provides a comprehensive spectral analysis of the synthetic intermediate, N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine. In the landscape of drug development and materials science, the unambiguous structural confirmation of novel and intermediate compounds is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) serve as the cornerstones of molecular characterization. This document offers a detailed, predictive interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectra of the title compound, grounded in foundational chemical principles and data from analogous structures. Each analysis is accompanied by a detailed experimental protocol, causality-driven explanations for methodological choices, and illustrative diagrams to provide researchers, scientists, and drug development professionals with a robust framework for the characterization of this and structurally related molecules.

Introduction and Molecular Overview

N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine is a key intermediate in the synthesis of various pharmaceutical compounds, including anticonvulsant drugs like retigabine.[1] Its structure incorporates several key functional groups: a secondary aromatic amine, a primary aromatic amine, a nitroaromatic system, and a fluorobenzyl moiety. The electronic interplay between the electron-donating amino groups and the electron-withdrawing nitro group creates a complex and informative spectral profile. Accurate characterization is crucial to ensure purity and confirm the successful synthesis of this precursor before its use in subsequent reactions.[1]

To facilitate a clear and unambiguous discussion of the spectral data, the atoms in the molecule are numbered as shown below. This numbering scheme will be used consistently throughout this guide.

Molecular Structure and Atom Numbering

Caption: Structure of N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants, a detailed picture of the molecular structure can be assembled.

¹H NMR Spectroscopy

Rationale for Experimental Choices: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the compound, and its ability to form hydrogen bonds allows for the observation of the exchangeable N-H protons of the primary and secondary amines, which would otherwise be broadened or absent in non-polar solvents. Tetramethylsilane (TMS) is used as the internal standard, providing a reference point at 0 ppm.[2]

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-N1 (secondary amine) | ~8.0 - 8.5 | Triplet (t) | J ≈ 6.0 Hz | 1H |

| H₂-N4 (primary amine) | ~5.0 - 5.5 | Broad Singlet (br s) | - | 2H |

| H-2 | ~7.5 - 7.7 | Doublet (d) | J ≈ 2.5 Hz | 1H |

| H-5 | ~6.8 - 7.0 | Doublet of Doublets (dd) | J ≈ 8.5, 2.5 Hz | 1H |

| H-6 | ~6.6 - 6.8 | Doublet (d) | J ≈ 8.5 Hz | 1H |

| H-7 (CH₂) | ~4.4 - 4.6 | Doublet (d) | J ≈ 6.0 Hz | 2H |

| H-9, H-13 | ~7.3 - 7.5 | Doublet of Doublets (dd) | J ≈ 8.5, 5.5 Hz | 2H |

| H-10, H-12 | ~7.0 - 7.2 | Triplet (t) | J ≈ 8.5 Hz | 2H |

Interpretation of the ¹H NMR Spectrum:

-

Amine Protons: The secondary amine proton (H-N1) is expected to be significantly deshielded due to its attachment to the electron-deficient aromatic ring and will appear as a triplet due to coupling with the adjacent methylene protons (H-7). The primary amine protons (H₂-N4) will appear as a broad singlet, a characteristic feature of exchangeable protons.

-

Nitro-substituted Ring Protons (H-2, H-5, H-6): The powerful electron-withdrawing nitro group at C-3 strongly deshields the ortho proton, H-2, causing it to appear furthest downfield as a doublet with a small meta-coupling to H-5.[3] H-5 will appear as a doublet of doublets due to ortho-coupling with H-6 and meta-coupling with H-2. H-6, being ortho to the electron-donating N1-amine group, will be the most shielded of this ring's protons and will appear as a doublet from coupling to H-5.[4]

-

Fluorobenzyl Group Protons (H-7, H-9, H-13, H-10, H-12): The methylene protons (H-7) are adjacent to both the secondary amine and the aromatic ring, placing their chemical shift around 4.4-4.6 ppm. They will appear as a doublet due to coupling with the H-N1 proton. The protons on the fluorobenzene ring often exhibit a complex, second-order coupling pattern. However, they can be approximated as two sets of signals: H-9/H-13, which are ortho to the C-7 substituent, and H-10/H-12, which are ortho to the fluorine atom. The H-10/H-12 protons will show coupling to both adjacent protons and to the fluorine atom, appearing as a triplet.

Experimental Protocol: ¹H NMR Spectroscopy

Caption: Standard workflow for ¹H NMR sample preparation, acquisition, and processing.

¹³C NMR Spectroscopy

Rationale for Experimental Choices: The same sample prepared for ¹H NMR can be used. ¹³C NMR requires a greater number of scans due to the low natural abundance of the ¹³C isotope (~1.1%). A proton-decoupled experiment is standard, which collapses all C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single line. This simplifies the spectrum and improves the signal-to-noise ratio.[5]

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Feature |

| C-1 | ~145-148 | Attached to secondary amine |

| C-2 | ~128-130 | Deshielded by adjacent nitro group |

| C-3 | ~140-142 | Attached to nitro group |

| C-4 | ~148-150 | Attached to primary amine, deshielded by nitro |

| C-5 | ~115-117 | Shielded by two ortho amine groups |

| C-6 | ~112-114 | Shielded by ortho amine groups |

| C-7 (CH₂) | ~45-48 | Aliphatic carbon attached to nitrogen |

| C-8 | ~135-137 | Quaternary carbon of the benzyl group |

| C-9, C-13 | ~129-131 | Doublet (¹JCF ≈ 22 Hz) |

| C-10, C-12 | ~115-117 | Doublet (²JCF ≈ 8 Hz) |

| C-11 | ~160-163 | Attached to fluorine (large ¹JCF coupling) |

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are heavily influenced by the electronic nature of the substituents.[6][7] Carbons directly attached to the electronegative nitrogen and nitro groups (C-1, C-3, C-4) will be found significantly downfield.[3] Conversely, carbons ortho and para to the electron-donating amine groups (C-5, C-6) will be shifted upfield.[3]

-

Fluorobenzyl Carbons: The most notable feature is the large one-bond coupling constant (¹JCF) for C-11, the carbon directly attached to fluorine, which will appear as a doublet. The carbons ortho (C-10, C-12) and meta (C-9, C-13) to the fluorine will also show smaller C-F couplings.[6]

-

Aliphatic Carbon: The methylene carbon (C-7) will appear in the typical aliphatic region, around 45-48 ppm.

Infrared (IR) Spectroscopy

Rationale for Experimental Choices: Attenuated Total Reflectance (ATR) is the preferred method for solid samples. It requires minimal sample preparation and provides high-quality, reproducible spectra. The technique measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending), providing a "fingerprint" of the functional groups present.[8]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3450 - 3350 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine | Medium-Strong |

| 3350 - 3310 | N-H Stretch | Secondary Aromatic Amine | Medium |

| 3100 - 3000 | C-H Stretch | Aromatic | Medium-Weak |

| 2950 - 2850 | C-H Stretch | Aliphatic (CH₂) | Weak |

| 1620 - 1580 | N-H Bend (Scissoring) | Primary Amine | Strong |

| 1590 - 1450 | C=C Stretch | Aromatic Ring | Medium-Strong |

| 1550 - 1500 | N-O Asymmetric Stretch | Nitro Group (NO₂) | Strong |

| 1350 - 1300 | N-O Symmetric Stretch | Nitro Group (NO₂) | Strong |

| 1335 - 1250 | C-N Stretch | Aromatic Amine | Strong |

| 1250 - 1200 | C-F Stretch | Aryl Fluoride | Strong |

Interpretation of the IR Spectrum:

The IR spectrum will be dominated by several key features confirming the structure:

-

N-H Region (3500-3300 cm⁻¹): The presence of two distinct peaks in this region is highly diagnostic. A pair of bands for the primary amine (-NH₂) (asymmetric and symmetric stretches) and a single, weaker band for the secondary amine (-NH-) are expected.[9][10][11]

-

Nitro Group Region (1550-1300 cm⁻¹): Two very strong and sharp absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bonds in the nitro group are definitive proof of its presence.[8][12]

-

Fingerprint Region (< 1500 cm⁻¹): This region will contain a wealth of information, including the strong C-N stretching of the aromatic amines and the highly characteristic, strong C-F stretch.[9] The aromatic C=C stretching bands and various C-H bending vibrations will also be present.

Mass Spectrometry (MS)

Rationale for Experimental Choices: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, non-volatile molecules like the title compound. It typically produces a protonated molecular ion [M+H]⁺ with minimal fragmentation, making it ideal for determining the molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula.

Predicted Mass Spectrometry Data (ESI+)

| m/z (mass-to-charge) | Ion Formula | Identity |

| 262.10 | [C₁₃H₁₃FN₃O₂]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 109.05 | [C₇H₆F]⁺ | 4-Fluorobenzyl cation (base peak) |

| 153.05 | [C₆H₆N₃O₂]⁺ | [M+H - C₇H₆F]⁺ fragment |

Interpretation of the Mass Spectrum and Fragmentation:

The primary goal of MS is to confirm the molecular weight.[13] For N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine (MW = 261.26), the ESI spectrum will show a prominent peak at m/z 262.10, corresponding to the protonated molecule [M+H]⁺.

Upon inducing fragmentation (e.g., via Collision-Induced Dissociation in an MS/MS experiment), the most likely cleavage will occur at the weakest bond, which is the benzylic C-N bond.[14][15][16] This heterolytic cleavage is highly favored as it results in the formation of a very stable 4-fluorobenzyl cation. This fragment at m/z 109 is often the most intense peak (the base peak) in the spectrum. The other part of the molecule would form a radical species, but the corresponding fragment ion [M+H - C₇H₆F]⁺ at m/z 153.05 may also be observed.

Key Fragmentation Pathway

Caption: Primary fragmentation pathway via benzylic C-N bond cleavage.

Experimental Protocol: LC-MS (ESI+)

Caption: Typical LC-MS workflow for molecular weight determination and purity analysis.

Conclusion

The collective application of NMR, IR, and MS provides a self-validating system for the structural confirmation of N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine. ¹H and ¹³C NMR spectroscopy definitively establish the carbon-hydrogen framework and the connectivity of the distinct aromatic systems. IR spectroscopy provides unequivocal evidence for the key functional groups, notably the primary and secondary amines and the nitro group. Finally, high-resolution mass spectrometry confirms the elemental composition and molecular weight, with predictable fragmentation patterns offering further structural support. This guide presents a robust, predictive analysis that serves as a reliable reference for the characterization of this important pharmaceutical intermediate.

References

-

StackExchange Chemistry. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017). Available at: [Link]

-

Gowenlock, B. G., et al. (1994). 13c NMR spectroscopic studies of C-nitroso compounds. The orientation of the nitroso group in substituted nitrosobenzenes. Canadian Journal of Chemistry, 72(2), 514-521. Available at: [Link]

-

The Internet. Ask AI: DISCUSS IR SPECTROSCOPY OF 3-NITROANILINE. (2023). Available at: [Link]

-

University of Colorado Boulder, Department of Chemistry. IR Spectroscopy Tutorial: Amines. Available at: [Link]

-

Royal Society of Chemistry. The halogen effect on the 13C NMR chemical shift in substituted benzenes. (2018). Physical Chemistry Chemical Physics, 20(38), 24634-24643. Available at: [Link]

-

ResearchGate. FT-IR spectra of p-nitroaniline (a) control and (b) treated. Available at: [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2019). Available at: [Link]

-

ScienceDirect. The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. (1999). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 55(7-8), 1439-1443. Available at: [Link]

-

ResearchGate. 1 H and 13 C NMR chemical shifts of nitrobenzene amination products (ppm) (DMSO-d 6 ). Available at: [Link]

-

LinkedIn. Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023). Available at: [Link]

-

New Journal of Chemistry. Supporting Information. Available at: [Link]

-

Illinois State University. Infrared Spectroscopy. Available at: [Link]

-

SpectraBase. 3-Nitroaniline - Optional[FTIR] - Spectrum. Available at: [Link]

-

ResearchGate. The infrared spectra of secondary amines and their salts. (1956). Canadian Journal of Chemistry, 34(6), 841-851. Available at: [Link]

-

Royal Society of Chemistry. Copper-catalyzed reductive Amination of Aromatic and Aliphatic Ketones With Anilines Using Environmental-friendly Molecular Hydrogen. (2012). Green Chemistry. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Available at: [Link]

-

LibreTexts Chemistry. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available at: [Link]

-

CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Available at: [Link]

-

NIST. Mass spectra of fluorocarbons. Available at: [Link]

-

Wikipedia. Fragmentation (mass spectrometry). Available at: [Link]

-

Oregon State University. 1H NMR Chemical Shift. Available at: [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

-

Oxford Instruments Magnetic Resonance. Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. Available at: [Link]

-

ResearchGate. 1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3 and 5. Available at: [Link]

-

PubMed. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. (2025). Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

-

ResearchGate. N-(4-Nitrobenzyl)benzene-1,2-diamine. Available at: [Link]

-

ResearchGate. Full 1H and 13C NMR Chemical Shift Assignment of 1-Pyrenyl Substituted Oligosilanes as a Tool To Differentiate between Intramolecular "Through Space" and "Through Bond" Ground State Interactions. (2004). Organometallics, 23(18), 4296-4303. Available at: [Link]

-

YouTube. Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. (2022). Available at: [Link]

-

Wiley Online Library. Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines. (2012). Magnetic Resonance in Chemistry, 50(12), 803-810. Available at: [Link]

-

NIH National Center for Biotechnology Information. N 6-(4-Fluorobenzyl)-3-nitropyridine-2,6-diamine. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2481. Available at: [Link]

-

PubMed. Mass spectrometry based fragmentation patterns of nitrosamine compounds. (2022). Rapid Communications in Mass Spectrometry, 36(8), e9261. Available at: [Link]

-

YouTube. Mass Spectrometry | Basics | Fragmentation Patterns| Nitrogen Rule | Rule of 13. (2021). Available at: [Link]

-

Mol-Instincts. N1,N1-DIMETHYL-3-NITROBENZENE-1,4-DIAMINE | CAS 16293-12-2. Available at: [Link]

-

ResearchGate. The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Available at: [Link]

-

SciSpace. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017). Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. scispace.com [scispace.com]

- 6. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. tandfonline.com [tandfonline.com]

- 8. theinternet.io [theinternet.io]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. rockymountainlabs.com [rockymountainlabs.com]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 12. researchgate.net [researchgate.net]

- 13. whitman.edu [whitman.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 16. chemguide.co.uk [chemguide.co.uk]

An In-Depth Technical Guide to the Biological Activity of N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine

Abstract

This technical guide provides a comprehensive overview of the biological activities of the synthetic compound N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine. The document delves into its chemical synthesis, significant anticancer and antibacterial properties, and the molecular mechanisms that underpin these activities. A key focus is placed on its demonstrated efficacy against human breast cancer cells, characterized by the induction of apoptosis and cell cycle arrest at the G2/M phase. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and insights into the compound's therapeutic potential.

Introduction

N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine is a nitro-substituted benzene-1,4-diamine derivative distinguished by a 4-fluorobenzyl group at the N1 position. Its unique molecular architecture, featuring both a nitro group and diamine functionalities, is a significant determinant of its biological profile. The presence of the fluorobenzyl moiety is thought to enhance the molecule's ability to penetrate cellular membranes, thereby facilitating its interaction with intracellular targets, while the nitro group is often implicated in the generation of reactive intermediates that can interact with crucial cellular components like DNA and proteins. This compound has emerged as a molecule of interest in medicinal chemistry, not only for its intrinsic biological activities but also as a key intermediate in the synthesis of other pharmacologically active agents, including anticonvulsant drugs. This guide will explore the current understanding of its biological effects, with a particular emphasis on its potential as an anticancer agent.

Chemical Synthesis

The synthesis of N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine is typically achieved through a two-step process. The foundational step involves the nitration of a benzene ring, followed by the introduction of the fluorobenzyl group.

A common synthetic route begins with the nitration of 1,4-diaminobenzene to produce the intermediate, 3-nitro-1,4-diaminobenzene. This intermediate is subsequently reacted with 4-fluorobenzyl chloride in the presence of a base to yield the final product, N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine[1].

Visualizing the Synthesis Pathway:

Caption: Synthetic pathway of N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine.

Detailed Synthesis Protocol

This protocol is adapted from established methods for the synthesis of similar nitro-substituted diamine compounds.

Materials:

-

1,4-Diaminobenzene

-

Concentrated Nitric Acid

-

Concentrated Sulfuric Acid

-

4-Fluorobenzyl chloride

-

Triethylamine

-

Ethanol

-

Dichloromethane (DCM)

-

Sodium Bicarbonate solution (saturated)

-

Anhydrous Magnesium Sulfate

-

Silica gel for column chromatography

Step 1: Synthesis of 3-Nitro-1,4-phenylenediamine

-

In a flask submerged in an ice bath, slowly add 1,4-diaminobenzene to a cooled mixture of concentrated sulfuric acid.

-

While maintaining the low temperature, add a chilled mixture of concentrated nitric acid and sulfuric acid dropwise with constant stirring.

-

After the addition is complete, allow the reaction to proceed at a low temperature for a specified duration.

-

Pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

-

Filter the precipitate, wash with cold water, and dry to obtain 3-nitro-1,4-phenylenediamine.

Step 2: Synthesis of N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine

-

Dissolve 3-nitro-1,4-phenylenediamine in a suitable solvent such as ethanol.

-

Add triethylamine to the solution to act as a base.

-

Add 4-fluorobenzyl chloride to the reaction mixture.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane (DCM) and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent.

-

Purify the crude product by column chromatography on silica gel to yield N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine.

Anticancer Activity

Significant research has highlighted the anticancer potential of N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine. In vitro studies have demonstrated its ability to inhibit the proliferation of human breast cancer cells (MCF-7) at concentrations as low as 10 µM[1]. The primary mechanisms underlying this cytotoxic effect have been identified as the induction of apoptosis and the arrest of the cell cycle at the G2/M phase[1].

Mechanism of Action: Apoptosis Induction

The pro-apoptotic activity of N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine is a key component of its anticancer effect. The process of apoptosis, or programmed cell death, is a critical pathway for eliminating damaged or cancerous cells. The induction of apoptosis by this compound is believed to be mediated through the intrinsic, or mitochondrial, pathway. This is characterized by the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspases, the executive enzymes of apoptosis. Specifically, the activation of initiator caspase-9 and executioner caspase-3 is a hallmark of this pathway.

Proposed Apoptotic Pathway:

Caption: Proposed intrinsic pathway of apoptosis induction.

Mechanism of Action: G2/M Cell Cycle Arrest

In addition to inducing apoptosis, N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine has been shown to cause cell cycle arrest at the G2/M transition. This checkpoint is a critical control point that ensures cells do not enter mitosis with damaged DNA. By arresting cells at this phase, the compound prevents the proliferation of cancerous cells. This effect is likely mediated by the modulation of key cell cycle regulatory proteins, such as cyclin B1 and cyclin-dependent kinase 1 (CDK1), which form a complex that is essential for entry into mitosis.

Cell Cycle Regulation at G2/M:

Caption: Mechanism of G2/M cell cycle arrest.

Antibacterial Activity

Preliminary research suggests that N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine also possesses antibacterial properties. This activity is attributed to its unique chemical structure, which can interfere with essential bacterial processes. The nitro group can be reduced within bacterial cells to form reactive nitrogen species that can damage DNA, proteins, and other vital macromolecules. The lipophilic nature of the fluorobenzyl group may facilitate the compound's passage through the bacterial cell wall and membrane, allowing it to reach its intracellular targets. Further research is required to determine the full spectrum of its antibacterial activity, including the specific bacterial strains it is effective against and its minimum inhibitory concentrations (MICs).

Experimental Protocols

The following are detailed protocols for key assays used to evaluate the biological activity of N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Caspase-3/7 Activity Assay)

Objective: To quantify the induction of apoptosis by measuring the activity of executioner caspases.

Materials:

-

Treated and untreated cells

-

Caspase-Glo® 3/7 Assay Kit (or similar)

-

Lysis buffer

-

White-walled 96-well plates

-

Luminometer

Procedure:

-

Seed cells in a white-walled 96-well plate and treat with the compound for the desired time.

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1-2 hours.

-

Measure the luminescence of each well using a luminometer.

-

An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Cell Cycle Analysis (Flow Cytometry)

Objective: To determine the effect of the compound on cell cycle distribution.

Materials:

-

Treated and untreated cells

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Flow cytometer

Procedure:

-

Culture and treat cells with the compound for 24-48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined based on their DNA content.

Discussion and Future Perspectives

N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine has demonstrated promising biological activities, particularly in the realm of anticancer research. Its ability to induce apoptosis and cause G2/M cell cycle arrest in breast cancer cells positions it as a lead compound for further development. The dual mechanism of action is advantageous, as it targets both cell survival and proliferation pathways.

Future research should focus on several key areas to fully elucidate the therapeutic potential of this compound:

-

Broad-Spectrum Anticancer Screening: Evaluating its cytotoxicity against a wider panel of cancer cell lines is crucial to determine its spectrum of activity.

-

In-depth Mechanistic Studies: A more detailed investigation into the molecular pathways is warranted. This includes identifying the specific upstream and downstream effectors in the apoptotic and cell cycle pathways. For instance, examining the expression levels of Bcl-2 family proteins, cyclins, and CDKs would provide a clearer picture of its mechanism.

-

Antibacterial Spectrum: A comprehensive analysis of its antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains, is needed. Determining the MIC and MBC (minimum bactericidal concentration) values will be essential.

-

In Vivo Efficacy and Toxicology: Preclinical studies in animal models are necessary to evaluate its in vivo anticancer and antibacterial efficacy, as well as to assess its pharmacokinetic properties and potential toxicity.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine will help in identifying the key structural features responsible for its biological activity and in optimizing its potency and selectivity.

Conclusion

N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine is a synthetic compound with significant potential in drug discovery. Its demonstrated anticancer activity, mediated through the induction of apoptosis and cell cycle arrest, makes it a compelling candidate for further investigation. While its antibacterial properties are also of interest, more extensive research is required to fully characterize this aspect of its biological profile. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to build upon in their efforts to develop novel therapeutic agents.

References

Sources

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine

Abstract

N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine, a multifaceted nitroaromatic compound, has garnered significant interest within the scientific community. Its structural attributes, notably the presence of a bioreducible nitro group and a fluorinated benzyl moiety, suggest a complex and potentially bimodal mechanism of action. This in-depth technical guide synthesizes current understanding and outlines a strategic framework for elucidating its biological activity. We will explore two primary hypothesized mechanisms: a role in oncology through bioreductive activation leading to DNA damage and cell cycle disruption, and a potential influence on neuronal excitability via modulation of potassium channels, drawing parallels from its use as a key intermediate in the synthesis of the KCNQ channel opener, retigabine. This document is intended for researchers, scientists, and drug development professionals, providing both a theoretical foundation and practical, field-proven experimental protocols to rigorously investigate these potential mechanisms.

Introduction: The Chemical and Biological Landscape

N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine (molecular formula: C₁₃H₁₂FN₃O₂) is a derivative of 3-nitrobenzene-1,4-diamine, featuring a 4-fluorobenzyl group attached to one of the amino groups. This structural arrangement confers upon it a unique physicochemical profile that likely dictates its biological interactions. The nitroaromatic core is a well-established pharmacophore in various therapeutic agents, particularly in oncology and microbiology, where its reduction under hypoxic conditions can lead to the formation of cytotoxic reactive species.[1][2][3] The 4-fluorobenzyl group, on the other hand, is known to enhance cell membrane permeability and can participate in specific drug-target interactions, including those with ion channels.[4][5][6]

The compound has been identified as a key intermediate in the synthesis of the anticonvulsant drug retigabine, a known opener of K(V)7.2-7.5 potassium channels.[7][8][9] This synthetic lineage strongly suggests a potential interaction with similar ion channels. Furthermore, preliminary reports indicate that N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine exhibits anticancer properties, purportedly inducing apoptosis and cell cycle arrest in human breast cancer cell lines such as MCF-7. While the primary research substantiating these specific claims requires further dissemination, the known behavior of related nitroaromatic compounds provides a solid foundation for this hypothesis.[8][10]

This guide will dissect the two most plausible mechanisms of action and provide a comprehensive roadmap for their experimental validation.

Hypothesized Mechanism I: Bioreductive Activation and Anticancer Activity

The presence of the nitro group is central to the first hypothesized mechanism of action. In the hypoxic microenvironment characteristic of solid tumors, nitroaromatic compounds can undergo enzymatic reduction, primarily by nitroreductase enzymes that are often overexpressed in cancer cells.[1][2] This process is believed to generate a cascade of reactive intermediates, including nitroso and hydroxylamine derivatives, which are potent electrophiles capable of interacting with cellular macromolecules.[11][12]

The Bioreductive Cascade and DNA Alkylation